molecular formula C20H21NO6 B11474564 5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-4-methyl-4,5-dihydro-1,2-oxazole

5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-4-methyl-4,5-dihydro-1,2-oxazole

Cat. No.: B11474564
M. Wt: 371.4 g/mol
InChI Key: ZHOGSJIHBLCZFT-UHFFFAOYSA-N
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Description

5-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-4-methyl-4,5-dihydro-1,2-oxazole: is a complex organic compound that features a unique combination of methoxy-substituted benzodioxole and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-4-methyl-4,5-dihydro-1,2-oxazole typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzodioxole Moiety: Starting with a suitable precursor, such as catechol, the benzodioxole ring can be formed through methoxylation and cyclization reactions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution or cross-coupling reactions.

    Oxazole Ring Formation: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors, such as amino alcohols or nitriles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxazole ring or the aromatic rings, potentially leading to the formation of reduced or hydrogenated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions (e.g., acidic or basic media).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound may exhibit interesting pharmacological properties. It could serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-4-methyl-4,5-dihydro-1,2-oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-3-phenyl-4-methyl-4,5-dihydro-1,2-oxazole
  • 5-(4,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-3-(4-hydroxyphenyl)-4-methyl-4,5-dihydro-1,2-oxazole

Uniqueness

The uniqueness of 5-(4,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-4-methyl-4,5-dihydro-1,2-oxazole lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new materials or therapeutic agents.

Properties

Molecular Formula

C20H21NO6

Molecular Weight

371.4 g/mol

IUPAC Name

5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-4-methyl-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C20H21NO6/c1-11-16(12-5-7-13(22-2)8-6-12)21-27-17(11)14-9-15(23-3)19-20(18(14)24-4)26-10-25-19/h5-9,11,17H,10H2,1-4H3

InChI Key

ZHOGSJIHBLCZFT-UHFFFAOYSA-N

Canonical SMILES

CC1C(ON=C1C2=CC=C(C=C2)OC)C3=CC(=C4C(=C3OC)OCO4)OC

Origin of Product

United States

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